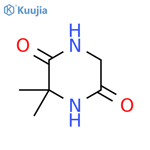

Improved synthesis of 1-boc-3,3-dimethyl-piperazine

,

Jingxi Huagong Zhongjianti,

2014,

44(1),

22-24